(4E,6E)-8-methylnona-4,6-dienoic acid
Description
Significance of Polyunsaturated Fatty Acid Moieties in Bioactive Metabolites
Polyunsaturated fatty acids (PUFAs) are integral components of cellular structures and signaling pathways. nih.govresearchgate.netnih.gov In the context of bioactive metabolites, the incorporation of PUFA moieties can have a profound impact on their function. The hydrocarbon chain of the fatty acid can influence the molecule's lipophilicity, thereby affecting its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com The presence of conjugated double bonds, as seen in the (4E,6E)-dienoyl system, introduces conformational rigidity and specific electronic properties to the molecule. These features can be critical for precise molecular recognition and binding to biological targets. Furthermore, the unsaturation in these fatty acid chains can render the parent molecule susceptible to oxidation, which can be a factor in its mechanism of action or degradation. nih.gov The structural diversity of PUFAs found in natural products is vast, and their inclusion in larger molecules like peptides and polyketides is a common strategy in nature to generate chemical and functional diversity.
Overview of Peptidic and Depsipeptidic Natural Products Incorporating the Dienoyl Acid Moiety
While the standalone (4E,6E)-8-methylnona-4,6-dienoic acid is not a commonly reported natural product itself, a derivative of this dienoyl acid is found as a key structural component in a family of cyclohexapeptides known as the pyridapeptides. Pyridapeptides A-I were isolated from the marine sponge-derived Streptomyces sp. OUCMDZ-4539. researchgate.net These compounds feature a modified version of the dienoyl acid, specifically (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid. This amino-hydroxy derivative is integrated into the cyclic peptide backbone. The pyridapeptides have demonstrated significant antiproliferative activity against various human tumor cell lines, with some members of the family exhibiting IC50 values in the low micromolar range. researchgate.net
Depsipeptides are another class of natural products where unique fatty acid moieties are often found. These are cyclic or linear molecules containing both peptide and ester linkages. While no depsipeptides containing the specific this compound moiety have been prominently reported, the structural paradigm of incorporating fatty acids into depsipeptide scaffolds is well-established. For instance, the biosynthesis of the depsipeptide surfactin involves the cyclization of a lipopeptide, where a hydroxyl group from the fatty acid chain attacks the C-terminal thioester. This highlights a common biosynthetic strategy for creating such structures.
The table below summarizes the pyridapeptide natural products that contain a derivative of the this compound moiety.
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |
| Pyridapeptide A | C42H61N9O11 | Cyclohexapeptide with a (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid residue. | Not reported |
| Pyridapeptide G | C42H59BrN8O11 | Brominated cyclohexapeptide with the same dienoyl acid derivative. | Antiproliferative activity against PC9, MKN45, HepG2, and K562 human tumor cell lines (IC50 values of 1.33-3.33 µM). researchgate.net |
| Pyridapeptide H | C42H59ClN8O11 | Chlorinated cyclohexapeptide with the same dienoyl acid derivative. | Antiproliferative activity against PC9, MKN45, HepG2, and K562 human tumor cell lines (IC50 values of 1.33-3.33 µM). researchgate.net |
| Pyridapeptide I | C60H95N9O22 | Glycosylated cyclohexapeptide with the same dienoyl acid derivative. | Selective antiproliferative activity against PC9 and HepG2 human cancer cell lines. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4E,6E)-8-methylnona-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3-5,7,9H,6,8H2,1-2H3,(H,11,12)/b4-3+,7-5+ |
InChI Key |
VNLQZWJEEYUNNK-BDWKERMESA-N |
Isomeric SMILES |
CC(C)/C=C/C=C/CCC(=O)O |
Canonical SMILES |
CC(C)C=CC=CCCC(=O)O |
Origin of Product |
United States |
Occurrence and Isolation of Natural Products Containing 4e,6e 8 Methylnona 4,6 Dienoic Acid Residues
Discovery and Source Organisms
The discovery of natural products incorporating (4E,6E)-8-methylnona-4,6-dienoic acid and its derivatives is closely linked to the exploration of marine microbial biodiversity as a source for novel chemical entities.
Marine environments harbor a rich diversity of actinomycetes, with the genus Streptomyces being a particularly fruitful source of novel natural products. These bacteria are considered prolific producers of bioactive compounds, including complex peptides and polyketides. Their metabolic capacity to synthesize unusual building blocks, such as non-proteinogenic amino acids and unique fatty acid residues, leads to the production of molecules with intricate architectures and significant biological activities. The isolation of compounds containing the this compound moiety from these organisms underscores the unique biosynthetic capabilities of marine Streptomyces.
Specific strains of marine-derived Streptomyces have been identified as the producers of natural products containing the this compound residue. One notable example is the strain Streptomyces sp. OUCMDZ-4539, which was isolated from a marine sponge. nih.govacs.orgrhhz.net Fermentation of this strain led to the discovery of a series of cyclohexapeptides known as Pyridapeptides. nih.govacs.orgrhhz.net Another distinct, unidentified Streptomyces species, cultivated from marine sediments collected near the island of Guam, was found to produce a class of cytotoxic cyclic hexadepsipeptides called Piperazimycins.
Characterized Natural Product Classes
The this compound residue has been found incorporated into different classes of peptide-based natural products, primarily complex cyclic peptides.
The Pyridapeptides are a family of cyclohexapeptides isolated from the marine sponge-derived Streptomyces sp. OUCMDZ-4539. nih.govrhhz.net These compounds are characterized by the presence of unusual amino acid residues, including hexahydropyridazine-3-carboxylic acid (HPDA) and 5-hydroxytetrahydropyridazine-3-carboxylic acid (γ-OH-TPDA). nih.govacs.orgresearchgate.net Crucially, specific members of this family, such as Pyridapeptide A and Pyridapeptide I, incorporate the (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid (Anda) residue, a hydroxylated derivative of the core fatty acid structure. nih.govrhhz.net Some pyridapeptides are also glycosylated, with sugar units attached at the γ-OH-TPDA residue, which can enhance their biological activity. nih.govrhhz.net
Table 1: Pyridapeptides Containing this compound Derivatives
| Compound Name | Class | Key Residues | Source Organism |
|---|---|---|---|
| Pyridapeptide A | Cyclohexapeptide | HPDA, γ-OH-TPDA, (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid | Streptomyces sp. OUCMDZ-4539 |
Piperazimycins are a group of potent cytotoxic cyclic hexadepsipeptides isolated from a Streptomyces species found in marine sediments. These molecules are composed of rare amino acid residues, including derivatives of piperazic acid. Piperazimycin A contains a novel amino acid residue, 2-amino-8-methyl-4,6-nonadienoic acid, which is a close structural analogue of the subject fatty acid. This highlights the incorporation of similar unsaturated fatty acid chains into this distinct class of natural products.
Table 2: Piperazimycins and Related Fatty Acid Residues
| Compound Name | Class | Key Fatty Acid Residue | Source Organism |
|---|---|---|---|
| Piperazimycin A | Cyclic Hexadepsipeptide | 2-amino-8-methyl-4,6-nonadienoic acid | Streptomyces sp. |
The core chemical structure of this compound is typically found in natural products as part of a larger, non-proteinogenic amino acid. The most prominent example is (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid, also known as Anda. This amino acid is a key structural component of Pyridapeptides A and I. nih.govrhhz.net Another related residue, 2-amino-8-methyl-4,6-nonadienoic acid, which lacks the hydroxyl group at the C-3 position, is found in Piperazimycin A. These unusual amino acids are biosynthetically assembled and integrated into the peptide structures by non-ribosomal peptide synthetase (NRPS) machinery.
Table 3: Non-Proteinogenic Residues Related to this compound
| Residue Name | Chemical Name | Found In |
|---|---|---|
| Anda | (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid | Pyridapeptide A, Pyridapeptide I |
General Isolation Methodologies from Fermentation Broths
The isolation and purification of microbial secondary metabolites from complex fermentation broths is a critical step in the discovery of novel bioactive compounds. The process is a multi-step endeavor that begins after the fermentation is complete and aims to separate the target compound from the culture medium, microbial cells, and a multitude of other metabolites. The general workflow involves initial separation of the biomass from the liquid broth, followed by extraction of the compound of interest and subsequent chromatographic purification.
Initial Separation and Extraction:
The first step in the downstream processing is the separation of the microbial cells (the biomass) from the fermentation broth. This is typically achieved through centrifugation or filtration. The location of the target metabolite, whether it is intracellular or extracellular, dictates the subsequent extraction strategy.
Extracellular Metabolites: If the compound is secreted into the fermentation broth, the cell-free supernatant is the starting material for extraction.
Intracellular Metabolites: For compounds retained within the microbial cells, the biomass is harvested and subjected to cell disruption techniques to release the contents before extraction.
Solvent extraction is a commonly employed method to recover the crude extract containing the target compound. The choice of solvent is crucial and depends on the polarity and chemical properties of the metabolite. Organic solvents such as ethyl acetate, butanol, or chloroform (B151607) are frequently used to extract nonpolar to moderately polar compounds from the aqueous fermentation broth or cell lysate.
Chromatographic Purification:
Following extraction and concentration, the crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for the purification of the target metabolite to a high degree of homogeneity. A combination of different chromatographic methods is often necessary to achieve the desired purity.
The selection of chromatographic techniques is guided by the physicochemical properties of the compound, such as its size, charge, polarity, and affinity for specific ligands.
| Chromatography Technique | Principle of Separation | Typical Application in Natural Product Isolation |
| Adsorption Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina). | Fractionation of crude extracts based on polarity. |
| Partition Chromatography | Separation based on the differential partitioning of compounds between a liquid stationary phase and a liquid mobile phase. | Includes techniques like paper chromatography and High-Performance Liquid Chromatography (HPLC). |
| Ion-Exchange Chromatography | Separation of ionizable molecules based on their net charge and interaction with a charged stationary phase. | Purification of charged compounds like amino acids, peptides, and some antibiotics. |
| Size-Exclusion Chromatography | Separation of molecules based on their size and shape as they pass through a porous gel matrix. | Desalting of extracts and separation of macromolecules from smaller molecules. |
| Affinity Chromatography | Highly specific separation based on the reversible binding of a molecule to a specific ligand immobilized on a stationary phase. | Purification of proteins and other biomolecules with specific binding sites. |
| Reversed-Phase Chromatography | A type of partition chromatography where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. | Widely used for the purification of a broad range of natural products, including polyketides and fatty acids. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that utilizes high pressure to force the solvent through columns packed with fine particles. | Final purification step to obtain highly pure compounds. |
Table 1: Common Chromatographic Techniques in Natural Product Isolation
The purification process is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC to track the presence and purity of the target compound in different fractions. Once a compound is purified, its structure is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Elucidation and Stereochemical Characterization of the 4e,6e 8 Methylnona 4,6 Dienoic Acid Moiety
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to structural elucidation, offering non-destructive ways to probe the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
1D NMR: ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key information for (4E,6E)-8-methylnona-4,6-dienoic acid would include the chemical shifts and coupling constants of the olefinic protons (H-4, H-5, H-6, H-7), which are crucial for determining the double bond geometry. ¹³C NMR would identify the number of unique carbon atoms, including the carboxylic acid carbon, the sp² carbons of the conjugated diene, and the sp³ carbons of the aliphatic chain.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, mapping out the spin systems within the molecule and confirming the connectivity from the carboxylic acid end to the isopropyl terminus. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure.
A hypothetical data table for the kind of information that would be sought is presented below.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Hypothetical Multiplicity and Coupling (J in Hz) |
|---|---|---|---|
| 1 | ~175.0 | - | - |
| 2 | ~35.0 | ~2.4 | t (J = 7.5) |
| 3 | ~30.0 | ~2.2 | q (J = 7.5) |
| 4 | ~130.0 | ~5.8 | dt (J = 15.0, 7.0) |
| 5 | ~128.0 | ~6.1 | dd (J = 15.0, 10.0) |
| 6 | ~135.0 | ~6.0 | dd (J = 15.0, 10.0) |
| 7 | ~140.0 | ~5.7 | dd (J = 15.0, 6.0) |
| 8 | ~32.0 | ~2.3 | m |
| 9 | ~22.5 | ~1.0 | d (J = 6.5) |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS would be used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₆O₂), the expected exact mass would be precisely measured, confirming the molecular formula and ruling out other possibilities.
Complementary Spectroscopic Methods for Structure Determination
Infrared (IR) spectroscopy would identify functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, as well as C=C stretches for the conjugated diene. Ultraviolet-Visible (UV-Vis) spectroscopy would be used to analyze the conjugated π-system, with the λₘₐₓ value providing evidence for the extended conjugation of the diene.
Chemical Derivatization and Degradation Studies
In the absence of definitive spectroscopic data, or to confirm stereochemical assignments, chemical derivatization can be employed. For instance, esterification of the carboxylic acid could facilitate analysis by gas chromatography (GC). Ozonolysis, a chemical degradation method, could be used to cleave the double bonds, and the resulting fragments could be analyzed to confirm the position of the diene system within the carbon chain.
Crystallographic Methods for Containing Peptides (if applicable)
If this compound is part of a larger peptide that can be crystallized, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would unambiguously determine the geometry of the double bonds and the absolute configuration of any chiral centers within the moiety. However, no such crystallographic data for peptides containing this specific acid are currently reported.
Assignment of Double Bond Geometry (4E,6E) and Chiral Centers
The geometry of the double bonds is a critical aspect of the structure.
Double Bond Geometry (4E,6E): The E (entgegen) configuration of the double bonds would be primarily determined from the coupling constants between the olefinic protons in the ¹H NMR spectrum. Large coupling constants (typically in the range of 12-18 Hz) for the protons across the double bonds (H-4/H-5 and H-6/H-7) are characteristic of a trans or E geometry. NOE (Nuclear Overhauser Effect) experiments could also be used to confirm spatial proximities consistent with the assigned geometry.
Chiral Centers: The parent compound this compound is achiral. However, if it were to be substituted to create chiral centers, for example at C-2 or C-3, their relative and absolute stereochemistry would need to be determined. This would involve advanced NMR techniques (like J-based configurational analysis), or chemical derivatization with chiral reagents (e.g., Mosher's acid) to create diastereomers that can be distinguished by NMR.
Biosynthesis and Metabolic Pathways Involving 4e,6e 8 Methylnona 4,6 Dienoic Acid
Proposed Biosynthetic Origins of the Dienoyl Fatty Acid Residue
There is no published research proposing the biosynthetic origins of the (4E,6E)-8-methylnona-4,6-dienoic acid residue.
Genetic Analysis of Biosynthetic Gene Clusters (BGCs) in Producer Microorganisms
No biosynthetic gene clusters (BGCs) responsible for the production of this compound have been identified or analyzed in any microorganism.
Enzymatic Machinery for Unconventional Fatty Acid Incorporation
Role in Non-Ribosomal Peptide Synthetase (NRPS) Pathways
There is no documented evidence of this compound being incorporated into non-ribosomal peptides, and therefore no information on the specific NRPS machinery that would be involved.
Polyketide Synthase (PKS) Contributions to Polyunsaturated Chain Formation
The specific contributions of polyketide synthases to the formation of the polyunsaturated chain of this compound have not been studied.
Precursor Identification and Elucidation of Biogenetic Steps
The precursors and specific biogenetic steps leading to the formation of this compound are unknown.
Comparative Biosynthesis with Other Unusual Fatty Acids in Peptides
A comparative analysis of the biosynthesis of this compound with other unusual fatty acids in peptides cannot be conducted due to the lack of biosynthetic information for the primary compound of interest.
Chemical Synthesis and Analog Preparation Strategies for the 4e,6e 8 Methylnona 4,6 Dienoic Acid Scaffold
Total Synthesis Approaches for the Dienoyl Carboxylic Acid Core
The total synthesis of (4E,6E)-8-methylnona-4,6-dienoic acid hinges on the stereocontrolled formation of the conjugated (4E,6E)-diene system and the precise installation of the methyl group at the C8 position.
Stereocontrolled Formation of the (4E,6E)-Diene System
Achieving the desired (E,E) stereochemistry of the conjugated diene is a critical challenge. Several modern synthetic methodologies can be employed to construct this motif with high stereoselectivity.
Table 1: Key Methodologies for (E,E)-Diene Synthesis
| Reaction Type | Description | Key Features |
| Wittig Reaction | The reaction of a phosphorus ylide with an α,β-unsaturated aldehyde can furnish the (E,E)-diene. The stereochemical outcome is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes. | Well-established method, but control of stereoselectivity can sometimes be challenging. |
| Julia-Kocienski Olefination | This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. It is known for its high (E)-selectivity in the formation of the double bond, making it a powerful tool for constructing (E,E)-dienes. | Often provides excellent stereocontrol. |
| Suzuki Cross-Coupling | The palladium-catalyzed cross-coupling of a vinyl boronic acid or ester with a vinyl halide or triflate is a versatile method for creating carbon-carbon bonds with retention of stereochemistry. This approach can be used to couple two vinyl fragments to form the desired diene. | High functional group tolerance and stereospecificity. |
| Negishi Cross-Coupling | Similar to the Suzuki reaction, this palladium- or nickel-catalyzed coupling involves an organozinc reagent and an organohalide. It is also a highly effective method for the stereospecific synthesis of dienes. | Offers complementary reactivity to the Suzuki coupling. |
| Cross-Metathesis | Olefin metathesis, utilizing catalysts such as Grubbs' or Schrock's catalysts, can be employed to form the conjugated diene system from simpler olefin precursors. | Powerful for the formation of complex alkenes, but control of stereoselectivity in cross-metathesis can require careful catalyst and substrate selection. |
Construction of Methyl Branching and Chiral Centers
The introduction of the methyl group at the C8 position can be achieved through various synthetic strategies. If a chiral synthesis is desired, asymmetric methods are employed to control the stereochemistry at this center.
One common approach involves the use of chiral building blocks. For instance, a starting material already containing the stereodefined methyl-branched alkyl chain can be elaborated to introduce the diene and carboxylic acid functionalities. Alternatively, asymmetric alkylation of a suitable precursor can establish the chiral center.
Enzymatic processes in microbial systems have also been explored for the synthesis of branched-chain fatty acids. For example, the use of isobutyryl-CoA as a starter unit in fatty acid biosynthesis can lead to the formation of 8-methylnonanoic acid, which could then be further functionalized to introduce the diene system.
Synthetic Methodologies for Incorporation into Peptidic Structures
The this compound scaffold is often found as the lipid component of lipopeptides. Its incorporation into a peptide chain requires robust and chemoselective coupling methods.
Cross-Metathesis Applications in Analog Synthesis
Olefin cross-metathesis has emerged as a powerful tool for the late-stage functionalization of peptides and the synthesis of lipopeptide analogs. nih.gov An olefin-containing amino acid can be incorporated into a peptide, which is then subjected to a cross-metathesis reaction with an appropriate olefin partner to introduce the desired lipid tail. nih.gov This strategy offers a high degree of flexibility for creating diverse lipopeptide structures from a common peptide precursor. nih.gov For instance, a peptide containing an allylglycine residue could be coupled with a terminal olefin derived from the 8-methylnonane backbone to form the full lipopeptide.
Aldol and Aza-Claisen Rearrangements in Complex Fragment Assembly
For the construction of more complex lipopeptides where the lipid tail is integrated in a more intricate manner, advanced synthetic transformations like Aldol reactions and aza-Claisen rearrangements can be employed.
The Aldol reaction can be used to form carbon-carbon bonds and introduce hydroxyl groups, which are common features in the lipid tails of many natural lipopeptides. Asymmetric Aldol reactions, using chiral auxiliaries or catalysts, can control the stereochemistry of the newly formed chiral centers.
The aza-Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement of an N-allyl vinyl amine, is a powerful method for the stereoselective synthesis of γ,δ-unsaturated amines. This reaction can be utilized to construct complex amino acid derivatives that can then be incorporated into a peptide chain, providing a means to introduce unsaturation and chirality in a controlled manner.
Preparation of Structurally Related Analogs and Derivatives
The generation of analogs of this compound can be broadly categorized into modifications of the dienoyl chain and the synthesis and evaluation of its stereoisomers. These approaches provide valuable insights into the molecular requirements for its activity and can lead to the development of more potent or selective compounds.
Modification of the Dienoyl Chain
Alterations to the dienoyl chain of this compound can include changes in chain length, the introduction or removal of substituents, and modification of the double bond geometry. Such modifications can significantly impact the molecule's physical, chemical, and biological properties.
A common strategy for modifying the dienoyl chain involves the use of olefination reactions, such as the Wittig reaction and its variants. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com These reactions are powerful tools for the stereoselective formation of carbon-carbon double bonds. For instance, a stabilized ylide can be reacted with an appropriate aldehyde to predominantly form an (E)-alkene, which is crucial for establishing the desired geometry of the dienoyl system. organic-chemistry.org By choosing different phosphonium (B103445) ylides and aldehyde building blocks, the length of the dienoyl chain can be systematically varied.
The introduction of substituents along the dienoyl chain can be achieved through various synthetic methodologies. For example, alkyl-branched fatty acids can be synthesized through clay- and zeolite-catalyzed isomerizations of unsaturated fatty compounds, although this often leads to a mixture of products. researchgate.net More controlled additions of alkyl groups can be performed on ω-unsaturated fatty compounds. researchgate.net For the specific introduction of a methyl group, as in the parent compound, strategies involving the use of organocuprates or other organometallic reagents on appropriate electrophiles are often employed.
The synthesis of 8-methylnonanoic acid, a saturated analog, has been achieved via a copper-catalyzed alkylation of a Grignard reagent, followed by ester hydrolysis. researchgate.net This approach could potentially be adapted to unsaturated precursors to generate analogs of the target compound.
Table 1: Potential Strategies for Dienoyl Chain Modification
| Modification Type | Synthetic Strategy | Key Reagents/Conditions | Expected Outcome |
| Chain Elongation | Wittig or Horner-Wadsworth-Emmons reaction | Phosphonium ylide/phosphonate ester and aldehyde | Extension of the dienoyl chain with control over double bond geometry. |
| Chain Shortening | Oxidative cleavage of a longer chain precursor | Ozonolysis, permanganate (B83412) oxidation | Truncated dienoyl chain. |
| Introduction of Substituents | Alkylation of a suitable intermediate | Organocuprates, Grignard reagents | Introduction of alkyl or other functional groups at specific positions. |
| Modification of Double Bond Geometry | Isomerization techniques | Light, heat, or catalyst-induced isomerization | Conversion between (E) and (Z) isomers. |
Stereoisomeric Synthesis and Evaluation
The stereochemistry of this compound, which includes the configuration of the two double bonds and the chiral center at position 8, is a critical determinant of its three-dimensional shape and, consequently, its biological activity. The synthesis and evaluation of its stereoisomers are therefore of significant interest.
The stereoselective synthesis of dienoic acids can be approached through various methods. As mentioned, the Wittig reaction and its modifications, such as the Schlosser modification, offer a degree of control over the geometry of the newly formed double bond. wikipedia.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction is another powerful tool that typically provides (E)-enoates with high stereoselectivity. wikipedia.org
For the synthesis of specific stereoisomers of dienoic acids, catalytic methods can be employed. For instance, Ti-catalyzed cross-coupling reactions have been used for the Z-stereoselective synthesis of unsaturated acids. mdpi.com The synthesis of all-cis-dienoic fatty acids has also been reported, employing established procedures. researchgate.net
The introduction of the chiral center at position 8 with a specific stereochemistry requires the use of asymmetric synthesis techniques. This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts. For example, the synthesis of branched-chain fatty acids in some bacteria involves enzymes that are essential for the process, highlighting the potential for biocatalytic approaches to achieve high stereoselectivity. nih.gov
Once synthesized, the different stereoisomers of this compound would be subjected to rigorous evaluation of their chemical and biological properties. This would typically involve spectroscopic analysis (NMR, MS) to confirm their structures and stereochemistry, followed by biological assays to determine their activity. Comparing the activity of the different stereoisomers can provide crucial information about the optimal spatial arrangement for interaction with biological targets.
Table 2: Methods for Stereoisomeric Synthesis
| Stereochemical Feature | Synthetic Method | Key Aspects |
| Double Bond Geometry (E/Z) | Wittig Reaction | Choice of stabilized vs. non-stabilized ylide. organic-chemistry.org |
| Double Bond Geometry (E/Z) | Horner-Wadsworth-Emmons Reaction | Typically provides high (E)-selectivity. wikipedia.org |
| Double Bond Geometry (Z) | Still-Gennari Modification | A modification of the Horner-Wadsworth-Emmons reaction to favor (Z)-isomers. wikipedia.org |
| Chiral Center | Asymmetric Synthesis | Use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis. |
The systematic synthesis and evaluation of analogs and stereoisomers of this compound are essential for a comprehensive understanding of its structure-activity relationship, paving the way for the design of novel and potentially more effective molecules.
Biological Activities and Mechanistic Studies of Natural Products Containing 4e,6e 8 Methylnona 4,6 Dienoic Acid Residues
In Vitro Cellular Activity Profiles
Antiproliferative Activity against Cancer Cell Lines
Natural products containing the (4E,6E)-8-methylnona-4,6-dienoic acid residue, particularly dinactin (B1670684) and nonactin (B1679836), have demonstrated notable antiproliferative effects against a variety of human cancer cell lines.
Dinactin has shown a broad spectrum of activity. In a study targeting non-small cell lung cancer (NSCLC), dinactin displayed potent growth inhibition with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range: 2.06 ± 0.21 nM for Lu99 cells and 3.26 ± 0.16 nM for A549 cells. nih.gov Another study reported IC₅₀ values in the micromolar range against a panel of cell lines, including A549 (1.3 µM), colon cancer HCT-116 (1.1 µM), breast cancer T47D (1.3 µM) and MCF7 (1.5 µM), and liver cancer HepG2 (9.7 µM). nih.gov
Nonactin has been shown to selectively induce apoptosis in colon cancer HCT-116 cells that harbor a β-catenin mutation, demonstrating cell death at concentrations of 0.1 µM. researchgate.net In contrast, it only inhibited cell growth without inducing death in cells with wild-type β-catenin at concentrations up to 10 µM. researchgate.net
While extensive data exists for the cell lines mentioned, specific antiproliferative data for PC9, MKN45, and K562 cell lines were not prominently available in the reviewed literature.
General Cytotoxicity in Cell-Based Assays
The cytotoxic profile of these compounds has also been evaluated against non-cancerous cell lines to assess their selectivity.
Dinactin exhibits a degree of selectivity for cancer cells. The IC₅₀ value of dinactin in normal human dermal fibroblast (NHDF) cells was reported to be 1.11 mM, a concentration over 100-fold higher than that required for efficacy against NSCLC cells, suggesting a cancer-specific effect at lower concentrations. nih.gov Against the non-cancerous human embryonic kidney cell line HEK-293, the IC₅₀ was 80 µM, which is significantly higher than for most of the tested cancer cell lines. nih.gov
Nonactin has also been assessed for its effects on normal cells. Studies have shown that it can exert cytotoxic effects on Human Dermal Fibroblasts (HDF), particularly under conditions of long-term exposure (96 hours). This cytotoxicity is believed to be related to the leaching of the compound from ion-selective membranes used in testing, leading to a dose-dependent toxic effect on the cells.
Antimicrobial Properties
Nonactin and dinactin are well-established as potent antimicrobial agents, a property linked to their ionophoric nature.
Spectrum of Activity against Microorganisms
Nonactin demonstrates significant potency primarily against Gram-positive bacteria. researchgate.net Its spectrum includes clinically relevant pathogens such as Staphylococcus aureus (including drug-resistant forms), Enterococcus faecalis (including vancomycin-resistant strains), Bacillus subtilis, Bacillus cereus, and Bacillus anthracis. nih.gov However, nonactin shows no significant activity against Gram-negative organisms or the pathogenic fungus Candida glabrata. researchgate.net
Dinactin exhibits a broader spectrum of antibacterial activity. It is effective against Gram-positive bacteria such as S. epidermidis, Micrococcus luteus, S. aureus, E. faecalis, and B. subtilis. nih.gov In addition, it shows activity against Mycobacterium tuberculosis and some Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Dinactin has also been reported to have antifungal activity against the rubber anthracnose fungus Colletotrichum gloeosporioides. frontiersin.org
Inhibitory Concentrations (e.g., MIC values in non-clinical contexts)
The antimicrobial potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) values.
For nonactin , MIC values against a range of Gram-positive bacteria have been determined to be in the low micromolar range, highlighting its efficacy. nih.gov For dinactin , MIC values have been reported in µg/ml against a broader spectrum of bacteria. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
The biological activities of nonactin and dinactin stem from their distinct molecular mechanisms.
The primary mechanism for both nonactin and dinactin is their function as ionophores. They can selectively bind and transport monovalent cations, such as potassium (K⁺) and ammonium (B1175870) (NH₄⁺), across biological membranes. nih.govatlantis-press.com This action disrupts the crucial ion gradients across cell membranes, which is lethal to bacteria. researchgate.net In bacteria, this leads to damaged membranes, mitochondrial dysfunction, and rapid ATP hydrolysis. nih.gov
In cancer cells, the mechanisms are more complex. Dinactin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.gov Its antiproliferative effect is also achieved by inducing cell cycle arrest at the G₀/G₁ phase. nih.govnih.gov This arrest is associated with the downregulation of key cell cycle proteins, including cyclins A, B, D3, and cyclin-dependent kinase 2 (cdk2). nih.govfrontiersin.org Furthermore, dinactin can inhibit cancer stemness by reducing the expression of cancer stem cell markers like ALDH1A1, Nanog, Oct4, and Sox2. nih.govfrontiersin.org
Nonactin also exhibits specific anticancer mechanisms beyond its general ionophoric activity. It acts as a mitochondrial uncoupler, which can trigger apoptosis. researchgate.net A notable finding is its ability to selectively induce apoptosis in HCT-116 colon cancer cells that have a mutated β-catenin gene, a common feature in colorectal cancers. researchgate.net This synthetic lethal effect is independent of the ERK signaling pathway. researchgate.net
Identification of Molecular Targets (e.g., Enzymes, Cellular Pathways)
Research into natural products bearing the this compound residue or structurally similar side chains has led to the identification of specific enzymes and cellular signaling pathways as their molecular targets. Notable examples include the inhibition of the STAT3 signaling pathway by phaeosphaerides and the targeting of diacylglycerol kinase by cochlioquinone A.
Phaeosphaeride A and the STAT3 Pathway
Phaeosphaeride A, a bicyclic compound isolated from an endophytic fungus, has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov The STAT3 protein is a transcription factor that plays a critical role in cell growth and survival. nih.gov In numerous cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote angiogenesis and prevent apoptosis. nih.gov
Initial screenings identified Phaeosphaeride A as an inhibitor of STAT3-DNA binding. nih.gov However, further studies suggest that its mechanism may be more complex. While it inhibits STAT3-dependent transcriptional activity, it shows minimal ability to block the binding of STAT3 to its phosphotyrosylpeptide ligand, which is essential for dimerization. This suggests that Phaeosphaeride A likely acts as an upstream inhibitor of a kinase in the STAT signaling pathway rather than directly targeting the STAT3 SH2 binding domain. mdpi.com The compound has been shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5. mdpi.com Despite its initial discovery as a STAT3 signaling inhibitor, Phaeosphaeride A was found to be significantly more potent in inhibiting the growth of STAT3-dependent multiple myeloma cells in vivo than in cell-free assays, hinting at the possibility of other cellular targets. nih.gov
Cochlioquinone A and Diacylglycerol Kinase
Cochlioquinone A, which possesses a side chain structurally related to this compound, is a specific inhibitor of the enzyme diacylglycerol kinase (DGK). nih.gov DGK is a crucial enzyme that converts diacylglycerol (DAG) to phosphatidic acid, thereby regulating the activity of protein kinase C (PKC), a key component in many signal transduction pathways. nih.govwikipedia.org
Studies have shown that cochlioquinone A inhibits DGK activity in a manner that is competitive with ATP and non-competitive with diacylglycerol. nih.gov By inhibiting DGK, cochlioquinone A leads to an increase in the cellular concentration of DAG, which in turn augments the phosphorylation of downstream PKC substrates. nih.gov This specific inhibition of DGK highlights a distinct molecular target for this class of compounds, separating their mechanism from those that directly target PKC or other kinases. nih.gov
| Natural Product | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Phaeosphaeride A | STAT3 Signaling Pathway (likely an upstream kinase) | Inhibits STAT3-dependent transcriptional activity; Inhibits phosphorylation of STAT1, STAT3, and STAT5. | nih.govmdpi.com |
| Cochlioquinone A | Diacylglycerol Kinase (DGK) | Specific inhibition of DGK activity (Ki = 3.1 μM), leading to increased DAG levels and PKC activation. | nih.gov |
Structure-Activity Relationship (SAR) Studies of the this compound Residue's Contribution
The biological activity of natural products is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies, which involve the synthesis and evaluation of analogues with systematic structural modifications, are essential for elucidating the pharmacophore—the key molecular features responsible for activity. For compounds containing the this compound residue, SAR studies have revealed the critical importance of the side chain's stereochemistry and specific functional groups.
Key Findings from Phaeosphaeride Analogues
Studies on phaeosphaeride A and its derivatives have provided valuable insights into the structural requirements for its anticancer activity.
Stereochemistry: The stereochemistry of the core bicyclic structure is paramount. Phaeosphaeride B, a diastereomer of Phaeosphaeride A, shows no activity against STAT3, demonstrating that a specific spatial arrangement of the atoms is necessary for biological function. nih.gov
Core Modifications: Attempts to enhance anticancer potency through modifications of the phaeosphaeride bicyclic system have largely been unsuccessful, with most analogues exhibiting limited bioactivity. mdpi.com This suggests that the core scaffold is highly optimized for its target.
Importance of the Side Chain in Cochlioquinones
For cochlioquinones, it has been noted that their various biological activities are a result of their side-chain structures. nih.gov This indicates that modifications to the dienoyl moiety would likely have a significant impact on the potency and specificity of their effects, such as the inhibition of diacylglycerol kinase. While extensive SAR studies focusing specifically on the this compound residue are not widely documented, the existing data on related structures underscore the side chain's integral role in molecular recognition and biological function.
| Compound/Analogue | Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Phaeosphaeride A | Parent Compound | Active inhibitor of STAT3 signaling. | nih.gov |
| Phaeosphaeride B | Diastereomer of Phaeosphaeride A | Inactive against STAT3. | nih.gov |
| Phaeosphaeride Analogues | Modifications on the bicyclic system | Generally resulted in limited or no enhancement of anticancer potency. | mdpi.com |
| Phaeosphaeride Analogues | Absence of α,β-unsaturated carbonyl | Reduced activity, highlighting its importance. | mdpi.com |
Impact of Glycosylation on Biological Activity
Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a common modification in natural products that can profoundly influence their physicochemical properties and biological activities. researchgate.net The addition of a sugar can enhance water solubility, improve stability, and alter the way a molecule interacts with its biological target. researchgate.net
General Principles of Glycosylation
The sugar residue in a glycoside can be crucial for its biological activity, or it may primarily serve to improve pharmacokinetic parameters. researchgate.net Key effects of glycosylation include:
Solubility and Stability: The hydrophilic nature of sugars generally increases the water solubility of the parent compound (aglycone), which can be advantageous for bioavailability. Glycosylation can also increase the stability of a molecule, protecting it from degradation.
Target Interaction: The sugar moiety can participate directly in binding to a molecular target, potentially increasing affinity and specificity. In other cases, the glycan may act as a carrier, directing the molecule to a specific cell or tissue type through interactions with sugar-binding proteins (lectins) on cell surfaces.
Pharmacokinetics: Glycosylation can significantly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can influence transport across biological membranes, such as the blood-brain barrier. researchgate.net
Glycosylation in Related Natural Products
While specific studies detailing the impact of glycosylation on natural products containing the this compound residue are limited in the current scientific literature, a relevant example is phaeoside , a diterpene galactoside isolated from a Phaeosphaeria species. nih.gov The presence of this glycosylated natural product from the same fungal genus that produces phaeosphaerides suggests that glycosylation is a biosynthetic strategy employed by these organisms. However, detailed biological activity data for phaeoside and a direct comparison to its non-glycosylated aglycone are not yet available to definitively determine the effect of the galactose moiety on its function. Based on general principles, it is plausible that the addition of the sugar could modulate its activity, solubility, or cellular uptake compared to its aglycone.
| Modification | General Impact on Natural Products | Specific Example (if available) | Reference |
|---|---|---|---|
| Addition of Sugar Moiety (Glycosylation) | Increases water solubility and stability. | Phaeoside, a diterpene galactoside, has been isolated, but its biological activity and comparison to its aglycone are not detailed in available literature. | researchgate.netnih.gov |
| Can alter binding affinity and specificity to molecular targets. | |||
| Influences pharmacokinetic properties (ADME). |
Future Research Directions and Academic Opportunities
Discovery of Novel Natural Products Containing the Dienoyl Moiety
The quest for new bioactive compounds is a cornerstone of drug discovery and chemical biology. Natural products, with their immense structural diversity, remain a primary source of inspiration and novel therapeutic leads. nih.govnih.gov The dienoyl functional group is a key feature in various known bioactive natural products, and the exploration for new molecules containing this motif is a fertile ground for research. Genome mining and advanced metabolomic techniques are powerful tools in this endeavor, enabling the identification of previously uncharacterized natural products from a wide range of biological sources, including plants and microorganisms. nih.govescholarship.org The discovery of new dienoyl-containing compounds could lead to the identification of molecules with unique biological activities.
Future research in this area could focus on high-throughput screening of microbial extracts and plant-derived compounds, coupled with sophisticated analytical techniques for structure elucidation. This approach has the potential to expand the known chemical space of natural products and provide new starting points for drug development. mdpi.com
Advanced Biotechnological Approaches for Enhanced Production and Diversification
The production of complex natural products can be challenging due to low yields from their native sources. Biotechnology offers powerful solutions to this problem. elsevier.com Microbial hosts, such as bacteria and yeast, can be engineered to serve as cellular factories for the production of valuable compounds like polyketides and fatty acids. nih.govfoodsafety.institute Synthetic biology and metabolic engineering are key disciplines in this context, allowing for the rational design and optimization of microbial strains for high-yield production. nih.gov
For a compound like (4E,6E)-8-methylnona-4,6-dienoic acid, a potential biotechnological production strategy would involve the heterologous expression of its biosynthetic genes in a well-characterized host organism. Further engineering could focus on increasing the supply of precursor molecules and optimizing fermentation conditions to enhance product titers. These approaches not only promise a sustainable and scalable supply of the target compound but also open the door to producing a diverse array of analogues through pathway engineering. researchgate.net
| Microbial Host | Advantages | Disadvantages | Potential Application |
|---|---|---|---|
| Escherichia coli | Well-characterized genetics, rapid growth, wide range of genetic tools available. | Lack of post-translational modifications, potential for endotoxin (B1171834) production. | Initial pathway elucidation and enzyme characterization. |
| Saccharomyces cerevisiae (Yeast) | GRAS (Generally Recognized As Safe) status, capable of post-translational modifications, robust for industrial fermentation. | Slower growth than bacteria, different codon usage. | Large-scale production for food and pharmaceutical applications. |
| Streptomyces species | Natural producers of a vast array of polyketides and other secondary metabolites. | More complex genetics and slower growth compared to E. coli. | Discovery and production of novel polyketide compounds. |
Chemoenzymatic Synthesis of Complex Analogues
Chemoenzymatic synthesis, which integrates the precision of enzymatic catalysis with the versatility of synthetic chemistry, is a powerful strategy for creating complex molecules and their analogues. beilstein-journals.orgdigitellinc.com This approach can overcome some of the limitations of purely chemical or biological methods, allowing for the construction of novel chemical entities with tailored properties. nih.gov For a molecule like this compound, a chemoenzymatic route could involve the chemical synthesis of a precursor molecule that is then acted upon by one or more enzymes to introduce specific functionalities or stereocenters. nih.govutexas.edu
The use of isolated enzymes, such as ketoreductases or thioesterases from polyketide synthases, can provide exquisite control over the stereochemistry of the final product. beilstein-journals.org This methodology is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. digitellinc.com
Deeper Elucidation of Biosynthetic Enzymes and Pathways
Understanding the enzymatic machinery that nature uses to construct complex molecules is a fundamental goal of chemical biology. researchgate.net For a putative natural product like this compound, a key research objective would be to identify and characterize the biosynthetic gene cluster responsible for its production. This typically involves a combination of genome mining, gene knockout studies, and in vitro characterization of the biosynthetic enzymes. nih.gov
Polyketide synthases (PKSs) are a fascinating class of enzymes that assemble polyketides in a modular, assembly-line fashion. sciepublish.commdpi.com Elucidating the structure and function of the PKS responsible for synthesizing this compound would provide profound insights into the fundamental principles of polyketide biosynthesis. core.ac.uk This knowledge could then be harnessed for the engineered biosynthesis of novel "unnatural" natural products. nih.gov
Comprehensive Mechanistic Studies of Biological Actions at a Systems Biology Level
Once a bioactive compound is identified, a critical next step is to understand its mechanism of action. Systems biology provides a holistic approach to this challenge by examining the global effects of a compound on a biological system. frontiersin.orgslideshare.net Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to a given molecule, offering clues about its molecular targets and the pathways it perturbs. nih.govnih.gov
For this compound, a systems biology approach could involve treating cells with the compound and then analyzing changes in gene expression, protein levels, and metabolite profiles. This data can be used to generate hypotheses about the compound's mechanism of action, which can then be validated through more targeted experiments. This approach is particularly powerful for uncovering novel biological pathways and identifying new therapeutic targets. frontiersin.org
Design and Synthesis of Chemically Tractable Probes for Target Validation
Identifying the specific molecular target of a bioactive compound is a crucial step in drug development and chemical biology research. nih.govnih.gov Chemical probes are powerful tools for this purpose. researchgate.net A chemical probe is typically a modified version of the bioactive compound that incorporates a reporter tag (such as a fluorescent dye or an affinity handle) and a reactive group for covalent attachment to its target. nih.govrsc.org
The design and synthesis of a chemical probe based on the structure of this compound would be a key enabling step in elucidating its mechanism of action. Such a probe could be used in affinity purification-mass spectrometry experiments to "fish out" its binding partners from a complex biological sample. nih.gov The identification of these binding partners would provide direct evidence of the compound's molecular targets, paving the way for a deeper understanding of its biological function. researchgate.net
| Component | Function | Examples |
|---|---|---|
| Pharmacophore | The portion of the probe that is responsible for binding to the target protein. It is based on the structure of the bioactive compound. | The core structure of this compound. |
| Linker | Connects the pharmacophore to the reporter tag and reactive group. Its length and composition can be varied to optimize probe performance. | Polyethylene glycol (PEG), alkyl chains. |
| Reporter Tag | Allows for the detection and/or enrichment of the probe-target complex. | Biotin (for affinity purification), fluorescent dyes (for imaging). |
| Reactive Group | Forms a covalent bond with the target protein, enabling its identification. | Photo-affinity labels (e.g., diazirines, benzophenones), electrophilic groups. |
Q & A
Q. What are the established synthetic routes for (4E,6E)-8-methylnona-4,6-dienoic acid, and how can researchers optimize yields under varying catalytic conditions?
Methodological Answer: Synthetic routes typically involve Wittig olefination or cross-metathesis reactions to establish conjugated dienes. Optimization requires systematic variation of catalysts (e.g., Grubbs catalyst for metathesis), solvents (polar vs. nonpolar), and reaction temperatures. Design of Experiments (DOE) frameworks can identify critical parameters affecting yield. For example, fractional factorial designs may test catalyst loading (5–20 mol%), temperature (25–80°C), and solvent polarity (THF vs. DCM). Yield analysis via HPLC or GC-MS, coupled with ANOVA, identifies optimal conditions . Literature review strategies (e.g., Web of Science, Reaxys) are critical for benchmarking against existing protocols .
Q. Which spectroscopic techniques are most effective for characterizing the structural isomerism of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming double-bond geometry. H-NMR coupling constants () distinguish trans (E) from cis (Z) isomers. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm), while UV-Vis detects conjugation (). High-resolution mass spectrometry (HRMS) validates molecular formula. For complex mixtures, LC-MS with chiral columns resolves stereoisomers. Raw spectral data should be archived in appendices, with processed data (e.g., integration ratios, peak assignments) in the main text .
Q. How should researchers design controlled stability studies to assess degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies use accelerated degradation protocols:
- Experimental Design: Split-plot designs with pH (2, 7, 12) as main plots and temperature (25°C, 40°C, 60°C) as subplots. Replicates (n=4) ensure statistical power.
- Analysis: Monitor degradation via HPLC at intervals (0, 7, 14 days). Kinetic modeling (e.g., first-order decay) quantifies half-lives. Arrhenius plots extrapolate shelf life. Uncertainties (e.g., column drift) require error bars and regression analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different cell models?
Methodological Answer: Contradictions often arise from cell-specific uptake or metabolic differences. Methodological solutions include:
- Comparative Studies: Replicate assays in parallel cell lines (e.g., HEK-293 vs. HepG2) under standardized conditions (e.g., serum-free media, 48-hour exposure).
- Meta-Analysis: Systematically aggregate data from PubMed and EMBASE, using PRISMA guidelines. Heterogeneity tests (I statistic) quantify variability; subgroup analyses isolate confounding factors (e.g., dosage, exposure time) .
- Mechanistic Profiling: RNA-seq or metabolomics identifies cell-specific pathways (e.g., CYP450 activation) affecting compound efficacy .
Q. What methodological approaches are recommended for studying the environmental fate of this compound in aquatic ecosystems?
Methodological Answer: Adopt tiered frameworks from long-term ecological projects:
- Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. Biodegradation tests (OECD 301F) assess microbial breakdown.
- Phase 2 (Field): Mesocosm studies simulate aquatic environments. Split-plot designs allocate compounds to sediment/water compartments. LC-MS/MS quantifies residues; ecological modeling (e.g., AQUATOX) predicts bioaccumulation .
Q. How can in silico modeling improve structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS).
- QSAR Modeling: Curate datasets from PubChem, then apply machine learning (Random Forest, SVM) to predict bioactivity. Feature importance analysis identifies critical substituents (e.g., methyl group at C8) .
Q. What advanced statistical methods address variability in dose-response data for this compound in preclinical models?
Methodological Answer:
- Nonlinear Regression: Fit sigmoidal curves (Hill equation) to dose-response data. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC.
- Mixed-Effects Models: Account for inter-animal variability in in vivo studies. Tools like R/lme4 or SAS PROC MIXED handle nested data structures (e.g., multiple measurements per subject) .
Data Management & Presentation
Q. How should researchers present large-scale metabolomics data linked to this compound exposure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
